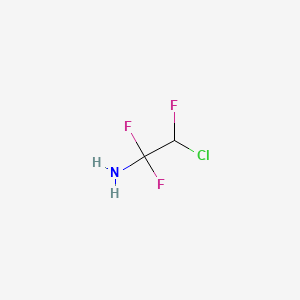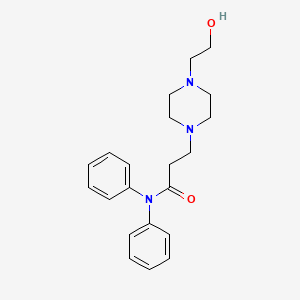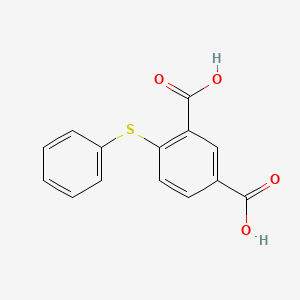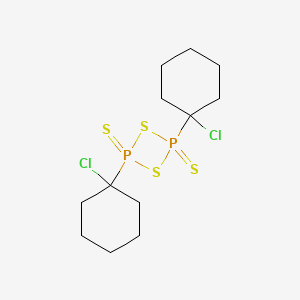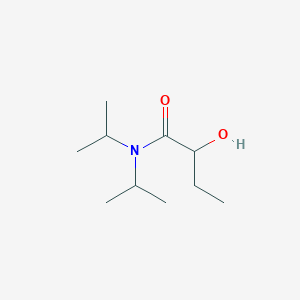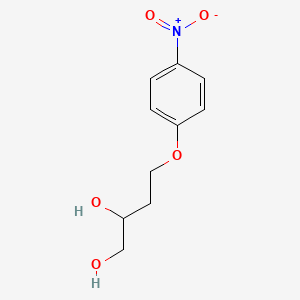
4-(4-Nitrophenoxy)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenoxy)butane-1,2-diol is an organic compound characterized by the presence of a nitrophenyl group attached to a butane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)butane-1,2-diol typically involves the reaction of 4-nitrophenol with butane-1,2-diol under specific conditions. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with an alkyl halide derivative of butane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Nitrophenoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the diol.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
4-(4-Nitrophenoxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-(4-Nitrophenoxy)butane-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenoxy)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(4-Nitrophenoxy)butane-1,2,3-triol: Contains an additional hydroxyl group.
4-(4-Nitrophenoxy)butane-2,3-diol: Hydroxyl groups are on adjacent carbon atoms.
特性
CAS番号 |
40742-23-2 |
|---|---|
分子式 |
C10H13NO5 |
分子量 |
227.21 g/mol |
IUPAC名 |
4-(4-nitrophenoxy)butane-1,2-diol |
InChI |
InChI=1S/C10H13NO5/c12-7-9(13)5-6-16-10-3-1-8(2-4-10)11(14)15/h1-4,9,12-13H,5-7H2 |
InChIキー |
MBTUVBRWDRJUAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


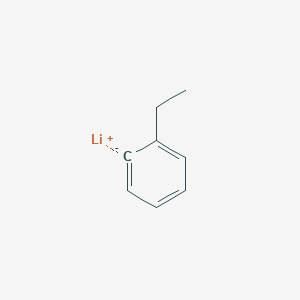
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

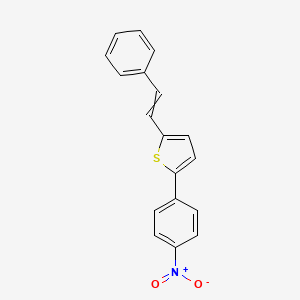
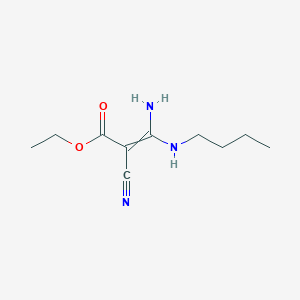
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
